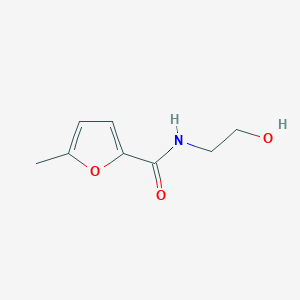
2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- is an organic compound belonging to the class of furancarboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and a hydroxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- typically involves the reaction of 2-furoyl chloride with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted furans, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxamide, N-(2-hydroxyethyl)-: Similar in structure but lacks the methyl group.
2-Furancarboxamide, N-(2-hydroxyethyl)-5-bromo-: Contains a bromine substituent instead of a methyl group.
2-Furancarboxamide, N-(2-hydroxyethyl)-5-chloro-: Contains a chlorine substituent instead of a methyl group.
Uniqueness
2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Propiedades
| 93230-98-9 | |
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C8H11NO3/c1-6-2-3-7(12-6)8(11)9-4-5-10/h2-3,10H,4-5H2,1H3,(H,9,11) |
Clave InChI |
XCVCDQYXSHHXKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/no-structure.png)




